Carbamazepine-d2 can be synthesized from its parent compound, carbamazepine, through various chemical processes that incorporate deuterium into the molecular structure. The compound has been recognized as essential by the World Health Organization, underscoring its significance in medical applications.
Carbamazepine-d2 belongs to the class of dibenzazepines and is categorized as an anticonvulsant medication. It is chemically classified as a substituted iminostilbene derivative, which plays a crucial role in its mechanism of action against seizures and mood disorders.
The synthesis of carbamazepine-d2 typically involves the modification of carbamazepine using deuterated reagents. Various methods have been developed for the efficient synthesis of this compound:
The synthesis typically requires careful control of temperature and reaction time to ensure high yields. For instance, a two-stage solid-phase heating process may involve temperatures reaching up to 150 °C, followed by cooling and crystallization steps to isolate the product .
Carbamazepine-d2 retains the core structure of carbamazepine but includes deuterium atoms at specific sites within the molecule. The molecular formula for carbamazepine is , and for carbamazepine-d2, it can be represented as .
Carbamazepine-d2 undergoes similar chemical reactions as carbamazepine, including:
The reactivity profile of carbamazepine-d2 is influenced by its isotopic composition, which can affect reaction kinetics and pathways in biological systems, making it an important tool for pharmacokinetic studies.
Carbamazepine-d2 exerts its pharmacological effects primarily through modulation of voltage-gated sodium channels in neuronal membranes. By stabilizing inactive states of these channels, it reduces neuronal excitability and prevents seizure propagation.
Studies indicate that carbamazepine also influences neurotransmitter release and may have effects on serotonin receptors, contributing to its mood-stabilizing properties . The therapeutic serum concentration range for effective treatment is typically between 4 to 12 µg/ml .
Carbamazepine-d2 is primarily utilized in research settings for:
Carbamazepine-d2 (5H-Dibenz[b,f]azepine-5-carboxamide-d2) features site-specific deuteration at the 10,11-positions of the dibenzazepine ring system. This is confirmed by its molecular formula (C₁₅H₁₀D₂N₂O) and CAS number 1189902-21-3 [5] [7]. The deuteration replaces the two hydrogen atoms at the alkene moiety (C=C bond), yielding a major isotopologue where deuterium atoms are symmetrically positioned. This labeling pattern is strategically chosen because the 10,11-position is the primary site of metabolic oxidation in non-deuterated carbamazepine (CBZ) [3] [6].
Structural verification methods:
Table 1: Structural Signatures of Carbamazepine-d2
Technique | Key Feature | Significance |
---|---|---|
High-res MS | [M+H]⁺ at m/z 239.29 | Confirms +2 Da mass shift |
IR Spectroscopy | C-D stretch at 2,140 cm⁻¹ | Verifies deuterium incorporation |
¹³C-NMR | Signal splitting at C10/C11 | Indicates isotopic perturbation |
Deuteration minimally alters carbamazepine’s core physicochemical properties due to similar atomic radii of H and D. However, subtle differences arise from the higher mass and stronger C-D bond:
Table 2: Physicochemical Comparison
Property | Carbamazepine-d2 | Non-deuterated CBZ | Technique |
---|---|---|---|
Melting point (°C) | 188–190 | 191–192 | DSC |
Aqueous solubility | 17.5 ± 0.4 µg/mL | 18.5 ± 0.3 µg/mL | Shake-flask method |
log P (octanol/water) | 2.50 ± 0.05 | 2.45 ± 0.05 | HPLC retention time |
Crystal density | 1.36 g/cm³ | 1.35 g/cm³ | X-ray diffraction |
The primary kinetic isotope effect (kH/kD ≈ 3–7) significantly decelerates oxidative degradation at C10–C11 bonds:
Hydrolytic stability remains unaffected (t₁/₂ = 42 days at pH 7.4 for both compounds), as hydrolysis targets the amide group, not deuterated sites [7]. However, acid-catalyzed degradation in gastric-mimicking conditions (0.1M HCl) shows 30% slower iminostilbene formation in carbamazepine-d2 due to C-D bond strength [9].
Table 3: Degradation Kinetics of Carbamazepine-d2 vs. CBZ
Degradation Pathway | Half-life (Carbamazepine-d2) | Half-life (CBZ) | Isotope Effect (kH/kD) |
---|---|---|---|
Photooxidation (UV) | 120 ± 5 min | 40 ± 3 min | 3.0 |
Thermal epoxidation | 210 ± 10 min | 70 ± 5 min | 3.0 |
Metabolic epoxidation | 45 ± 2 min | 9 ± 1 min | 5.0 |
Acid hydrolysis (0.1M HCl) | 8.2 ± 0.3 h | 6.3 ± 0.2 h | 1.3 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1